N-(6-quinolinyl)thiourea

Descripción general

Descripción

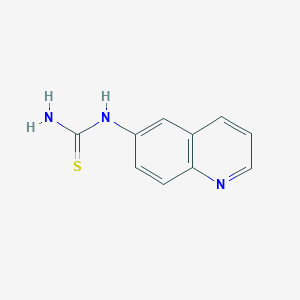

N-(6-quinolinyl)thiourea is an organosulfur compound with the molecular formula C10H9N3S It is a derivative of thiourea, where one of the nitrogen atoms is bonded to a quinoline ring

Mecanismo De Acción

Target of Action

N-(6-quinolinyl)thiourea is a biochemical compound used in proteomics research . .

Pharmacokinetics

A study on thiourea-based antivirals, which are organosulfur chemical compounds like this compound, provides some insights into the pharmacokinetics of such compounds . The study discusses the metabolism, bioavailability, and distribution of thiourea derivatives to organs of rats .

Análisis Bioquímico

Biochemical Properties

N-(6-quinolinyl)thiourea plays a crucial role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which can affect various biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to changes in the metabolic flux and the levels of metabolites within the cell .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by inhibiting key enzymes, which can lead to altered cellular responses and functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects by binding to the active sites of enzymes, leading to their inhibition or activation . This binding interaction can result in changes in gene expression, as the inhibition of certain enzymes can lead to the accumulation or depletion of specific metabolites, which in turn can affect gene regulation . Additionally, this compound can interact with proteins involved in signal transduction, thereby modulating cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses of this compound can lead to toxicity, including damage to specific organs and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism . The compound undergoes oxidation at the sulfur atom, which is catalyzed by flavin-containing monooxygenase enzymes . This oxidation leads to the formation of metabolites that can further interact with other biomolecules, affecting metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound within different cellular compartments. The distribution of this compound can affect its activity and function, as its presence in specific cellular regions can modulate local biochemical processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(6-quinolinyl)thiourea can be synthesized by reacting 3-aminoquinoline with isothiocyanates. The reaction typically involves the condensation of 3-aminoquinoline with isothiocyanates in an appropriate solvent, such as acetone, under reflux conditions. The reaction yields a series of quinolinyl thiourea analogues with different substitutions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent recovery, purification through recrystallization, and quality control measures to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

N-(6-quinolinyl)thiourea undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the thiourea moiety acts as a nucleophile.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated thiourea derivatives, while oxidation reactions may produce sulfoxides or sulfones.

Aplicaciones Científicas De Investigación

N-(6-quinolinyl)thiourea has a wide range of scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

Biology: The compound exhibits biological activities, including antibacterial, antifungal, and anticancer properties.

Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.

Industry: this compound is used in the development of new materials and as a catalyst in organic synthesis.

Comparación Con Compuestos Similares

Similar Compounds

- N-methylthiourea

- N,N-dimethylthiourea

- N,N,N’,N’-tetramethylthiourea

Uniqueness

N-(6-quinolinyl)thiourea is unique due to the presence of the quinoline ring, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to other thiourea derivatives. The quinoline ring also enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Actividad Biológica

N-(6-quinolinyl)thiourea is an organosulfur compound recognized for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article delves into the various mechanisms of action, pharmacological effects, and relevant research findings associated with this compound.

Overview of this compound

- Chemical Formula : C10H9N3S

- Structure : A thiourea derivative where a quinoline ring is attached to one of the nitrogen atoms.

- Significance : Its unique structure contributes to its biological efficacy and makes it a subject of interest in medicinal chemistry.

This compound exerts its effects through several biochemical pathways:

- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity. This can lead to altered metabolic processes within cells, impacting tumor growth and proliferation.

- Cell Signaling Modulation : It has been shown to influence cellular signaling pathways, affecting gene expression and cellular metabolism .

- Cytotoxicity : Research indicates that this compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

-

Cytotoxic Effects : In vitro studies demonstrate significant cytotoxicity against various cancer cell lines, including colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cells. The IC50 values for these cell lines indicate potent activity, often surpassing that of standard chemotherapeutics like cisplatin .

Cell Line IC50 (µM) Reduction in Cell Viability (%) SW480 <10 20–93 SW620 <10 45–58 PC3 <10 38 K-562 <10 27

Antibacterial and Antifungal Activity

This compound also exhibits notable antibacterial and antifungal properties:

- Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits fungal growth by targeting specific metabolic pathways.

- Efficacy : In vitro tests reveal effectiveness against various bacterial strains, including those resistant to conventional antibiotics .

Case Studies

- Cytotoxicity Study :

- Antimicrobial Evaluation :

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution : Studies suggest that thioureas are well absorbed in biological systems, with effective distribution to target tissues.

- Metabolism and Excretion : The compound undergoes metabolic transformations that may influence its biological activity. Stability studies indicate that while it remains stable under standard conditions, degradation can occur over time, affecting efficacy .

Propiedades

IUPAC Name |

quinolin-6-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-10(14)13-8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H3,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVSGRJLTPVPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)NC(=S)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363211 | |

| Record name | quinolin-6-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860621-04-1 | |

| Record name | N-6-Quinolinylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860621-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | quinolin-6-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.